REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[CH:17](OC)(OC)[O:18]C.Cl(O)(=O)(=O)=O.[C:29]([O-])(O)=O.[Na+]>CO.C(OCC)(=O)C>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)([O:18][CH3:17])[O:7][CH3:29])=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
0.04 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 25-30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 7.5 hrs
|
Duration
|
7.5 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
Then layers were separated
|
Type
|
WASH
|
Details
|
washed the organic layer with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry it over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentrate it on rotavapor
|
Type
|
CUSTOM
|
Details
|
to obtain yellow colored liquid product
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(OC)(OC)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |